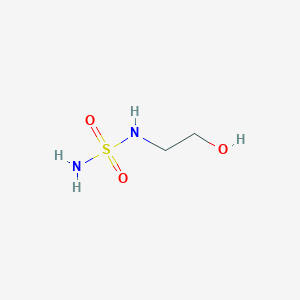

n-(2-Hydroxyethyl)sulfamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-hydroxy-2-(sulfamoylamino)ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8N2O3S/c3-8(6,7)4-1-2-5/h4-5H,1-2H2,(H2,3,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTOKCJLZBURKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)NS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888700-98-9 | |

| Record name | N-(2-hydroxyethyl)sulfamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Derivatization Strategies for N 2 Hydroxyethyl Sulfamide

Direct Synthesis Approaches to N-(2-Hydroxyethyl)sulfamide

Direct synthesis methods provide the most straightforward pathways to this compound, primarily involving the reaction of sulfonyl-containing precursors with ethanolamine.

Reactions Involving Sulfonyl Halides and Amine Precursors

The classical and most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org In the case of this compound, this involves the reaction of a suitable sulfonyl halide with 2-aminoethanol (ethanolamine). A base, such as pyridine, is often added to neutralize the hydrogen chloride (HCl) generated during the reaction. wikipedia.org

The general reaction can be represented as:

R-SO₂Cl + H₂N-CH₂CH₂-OH → R-SO₂-NH-CH₂CH₂-OH + HCl

One specific approach involves the reaction of sulfuryl chloride (SO₂Cl₂) with 2-aminoethanol. chemicalbook.com This reaction needs to be carefully controlled to achieve the desired monosubstituted product. The use of appropriate stoichiometry and reaction conditions is crucial to prevent the formation of disubstituted or other side products.

Another variation includes the use of N,N-dimethylamine and 2-hydroxyethylamine in reaction with a sulfonyl chloride to produce N'-(2-hydroxyethyl)-N,N-dimethylsulfamide. smolecule.com

Novel and Green Synthesis Techniques for this compound Analogues

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods. These "green" approaches aim to minimize waste, use less toxic reagents, and employ milder reaction conditions. For the synthesis of sulfonamide analogues, several innovative techniques have emerged.

Flow Synthesis: A rapid and eco-friendly synthesis of a sulfonamide library has been demonstrated using a meso-reactor apparatus under flow conditions. acs.org This method allows for waste minimization, the use of green media, and non-toxic reactants, with product isolation often requiring only extraction and precipitation. acs.org

Ultrasound and Microwave-Assisted Synthesis: Sonochemical and microwave-assisted methods have been successfully employed for the synthesis of arylsulfonamide derivatives of cyclic arylguanidines. nih.gov These techniques often use water as a "green" solvent and can significantly reduce reaction times and improve yields. nih.gov For instance, in one study, the sonochemical variant reached efficiencies of 37-90% in 60 minutes, while microwave synthesis achieved 38-85% yields in just 0.5-4 minutes. nih.gov

Catalyst-Free Condensation: A green synthetic method for N-sulfonylimines, which can be precursors to sulfonamides, involves the direct condensation of sulfonamides with aldehydes. This reaction is mediated by neutral Al₂O₃ as a reusable dehydrating agent under catalyst-free conditions, producing high yields and purity. rsc.orgnih.gov

Sustainable Sulfur and Nitrogen Sources: An unprecedented sustainable synthesis of sulfonamides utilizes sodium sulfinate as a stable sulfur source and nitroarenes as the nitrogen-containing reactant in water. researchgate.net This method avoids the use of often toxic and reactive sulfonyl chlorides. researchgate.net

Synthesis of Substituted this compound Derivatives

The functionalization of the this compound scaffold allows for the creation of a diverse range of derivatives with tailored properties. This is typically achieved through alkylation, condensation, and chiral derivatization strategies.

Introduction of Diverse Organic Moieties via Alkylation and Condensation

Alkylation and condensation reactions are powerful tools for introducing a wide variety of organic groups onto the this compound core.

N-Alkylation: The nitrogen atom of the sulfonamide can be alkylated using various alkylating agents. For example, N-alkyl perfluorooctanesulfonamides have been synthesized by reacting the corresponding sulfonamide with bromo- or iodo-alkyl derivatives in the presence of a base like potassium carbonate. nih.gov The Mitsunobu reaction provides an alternative method for N-alkylation using an appropriate alcohol. nih.gov Similarly, N-(2,2,2-trichloroethyl)arenesulfonamides have been alkylated with primary alkyl bromides and iodides, allyl bromide, chloroacetonitrile, and benzyl (B1604629) chloride. researchgate.net

Condensation Reactions: The hydroxyethyl (B10761427) group can participate in condensation reactions. For instance, N'-benzyl-N-(2-hydroxyethyl)-sarcosine or proline sulfamide (B24259) reacts with aromatic aldehydes under acid catalysis to form novel 1,4,3,5-oxathiadiazepanes 4,4-dioxides. nih.gov Condensation of maleopimaric acid with 2-aminoethan-1-ol yields maleopimarimides containing an alcohol functionality. researchgate.net

A variety of substituted N-(2-hydroxy-2-phenylethyl)-N-methylthiophene-2-sulfonamide derivatives have been synthesized, highlighting the versatility of coupling reactions like the Suzuki-Miyaura reaction to introduce aryl groups. rroij.comeurjchem.com

Strategies for Chiral Derivatization

The synthesis of chiral sulfonamides is of great interest due to their importance as building blocks for catalysts and biologically active molecules. nih.gov

From Chiral Precursors: Chiral sulfonamides can be efficiently synthesized by the nucleophilic substitution of chiral N-heterocyclic amines with commercially available aromatic sulfonyl chlorides under mild conditions. nih.gov Another approach involves preparing a series of chiral sulfonamides containing a 2-azabicycloalkane scaffold from aza-Diels–Alder cycloadducts. mdpi.com

Asymmetric Synthesis: Palladium-catalyzed asymmetric addition of arylboronic acids to strained cyclic N-sulfonyl imines has been developed to produce chiral seven-membered cyclic sulfonamides with excellent enantioselectivities (up to 99% ee). dicp.ac.cn Furthermore, a Pd-catalyzed atroposelective hydroamination of allenes provides an efficient route to a family of axially chiral sulfonamides. acs.org

Chiral Auxiliaries: Chiral auxiliaries, such as those derived from (1S)-(+)-10-camphorsulfonamide, can be used to direct the stereochemical outcome of reactions, although the diastereoselectivity can sometimes be minimal. drexel.edu

Advanced Synthetic Transformations Involving the Hydroxyethyl Moiety

The hydroxyethyl group of this compound offers a versatile handle for further synthetic modifications, leading to a wide array of functionalized derivatives.

The hydroxyl group can be a site for introducing other functional groups or for cyclization reactions. For example, the hydroxyl group in β-hydroxyethyl esters of N-2-hydroxyalkyl carbamic acids has been shown to enhance reactivity, likely through intramolecular hydrogen bonding, acting as an intramolecular catalyst. researchgate.net

In the synthesis of perfluorinated sulfonamides, N-alkyl perfluoroalkanesulfonamides can be alkylated with agents like bromoethanol or acetic acid 2-bromo-ethyl ester, followed by hydrolysis, to introduce the hydroxyethyl group. nih.gov The introduction of a hydroxyethyl ether side chain onto related sulfonamide intermediates has also been performed by alkylation with methyl bromoacetate (B1195939) followed by reduction. google.com

N-Alkylation with Alcohols via Hydrogen Autotransfer Catalysis

The N-alkylation of sulfonamides using alcohols as alkylating agents is an environmentally benign process that generates water as the sole byproduct. diva-portal.org This transformation, often proceeding through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism, typically involves a metal catalyst. The process commences with the catalyst dehydrogenating the alcohol to form an aldehyde. This is followed by the condensation of the aldehyde with the sulfonamide to create a sulfonyl-imine intermediate and water. Finally, the catalyst, now in a hydride form, reduces the imine to yield the N-alkylated sulfonamide and regenerates the catalyst for the next cycle.

Various metal complexes have proven effective for this reaction. Iridium-based catalysts, such as [Cp*IrCl2]2 and NHC-phosphine iridium complexes, have been successfully employed for the mono-N-alkylation of a wide range of sulfonamides with primary alcohols, including benzylic and aliphatic variants. diva-portal.orgnih.gov These reactions demonstrate high selectivity for mono-alkylation, with no over-alkylation to the tertiary sulfonamide observed. diva-portal.org The versatility of this method allows for the synthesis of a diverse array of N-alkylated sulfonamides in high yields. nih.gov

Manganese, a more earth-abundant and less toxic metal, has also emerged as a viable catalyst. A well-defined Mn(I) PNP pincer complex facilitates the N-alkylation of both aryl and alkyl sulfonamides using benzylic and primary aliphatic alcohols, achieving excellent yields across numerous examples. acs.org Similarly, copper(II) acetate (B1210297) offers a simple and inexpensive catalytic system for the selective N-monoalkylation of sulfonamides with primary alcohols. researchgate.net

The reaction conditions and efficacy of these catalytic systems are summarized in the table below, showcasing the breadth of catalysts and substrates applicable to this modern synthetic strategy.

Table 1: Catalytic Systems for N-Alkylation of Sulfonamides with Alcohols via Hydrogen Autotransfer

| Catalyst System | Substrate Scope (Sulfonamides) | Substrate Scope (Alcohols) | Key Features | Avg. Yield |

|---|---|---|---|---|

| [Cp*IrCl₂(]₂)/t-BuOK | Aromatic & Aliphatic | Primary & Secondary | Versatile, low catalyst loading (0.050-1.5 mol %) | Good to Excellent nih.gov |

| Iridium NHC-Phosphine Complex | Aromatic & Aliphatic | Primary (Aromatic & Aliphatic) | High selectivity for mono-alkylation, solvent-free option | Up to 98% diva-portal.org |

| Mn(I) PNP Pincer Complex | Aryl & Alkyl | Benzylic & Primary Aliphatic | Efficient, uses earth-abundant metal | 85% (average) acs.org |

| Copper(II) Acetate | Aromatic Amines & Sulfonamides | Primary | Inexpensive and simple catalyst system | Not specified researchgate.net |

| Pd(II) Complex | Aromatic Amines | Aromatic & Aliphatic Primary | Low catalyst loading (0.1 mol%), greener approach | Not specified rsc.org |

Cyclization and Ring Formation Reactions for this compound Analogues

The this compound moiety is a valuable precursor for the synthesis of various heterocyclic compounds through intramolecular cyclization reactions. The presence of both a nucleophilic hydroxyl group and a reactive sulfonamide nitrogen allows for the formation of diverse ring systems, which are scaffolds of interest in medicinal chemistry.

One notable example involves the reaction of N'-(substituted)-N-(2-hydroxyethyl)sulfamides with aldehydes under acidic catalysis to form novel seven-membered heterocycles, specifically 1,4,3,5-oxathiadiazepane 4,4-dioxides. researchgate.netresearchgate.net This reaction proceeds by first forming an N-acyliminium ion intermediate, which then undergoes intramolecular cyclization via nucleophilic attack from the sulfonamide nitrogen. ibimapublishing.com This strategy provides access to complex heterocyclic frameworks that are structural analogues of known bioactive compounds. researchgate.net

Furthermore, N-[2-(cycloalk-1-en-1-yl)phenyl]-N-(2-hydroxyethyl)sulfonamides can undergo heterocyclization to yield benzoxazocines, an eight-membered ring system. researchgate.net The specific reaction pathways and resulting stereochemistry can be influenced by the choice of reagents, such as molecular iodine or bromine. researchgate.net Similarly, intramolecular cyclization of N-acylinium ions derived from Schiff bases of N-(2-aminobenzyl)-N-(aryl)sulfonamides can produce highly substituted tetrahydroquinazolines. ibimapublishing.com The efficiency of these cyclizations is often dependent on the electronic nature of substituents on the aromatic rings. ibimapublishing.com

Solid-phase synthesis has also been employed to create libraries of fused heterocyclic systems. For instance, polymer-supported N-(2-hydroxyethyl)aminoethyl-substituted indazoles, derived from sulfonyl-activated amines, can be cleaved from the resin to form pyrazino[1,2-b]indazole-2-iums. nih.gov These intermediates can then undergo spontaneous cyclization in neutral pH to form complex, fused polycyclic heterocycles. nih.gov

Table 2: Examples of Cyclization Reactions Involving this compound Analogues

| Starting Material | Reagents/Conditions | Product (Heterocyclic System) | Reference |

|---|---|---|---|

| N'-benzyl-N-(2-hydroxyethyl)-sarcosine sulfamide & Aromatic Aldehyde | Acid Catalysis | 1,4,3,5-Oxathiadiazepane 4,4-dioxide | researchgate.net |

| N-[2-(1-cyclohexen-1-yl)-6-methylphenyl]-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide | Bromine | Benzo[e]cyclohexa[g] nih.govnih.govoxazocine | researchgate.net |

| Schiff base of N-(2-aminobenzyl)sulfonamide & Acetyl Chloride | Basic condition | Tetrahydroquinazoline | ibimapublishing.com |

| Polymer-supported 2-(2-(2-hydroxyethyl)aminoethyl)-3-benzoyl-2H-indazoles | Acid-mediated cleavage, neutral pH | 3-Oxa-6,9,10-triazatetracyclo[7.7.0.0,.0,]hexadeca-11,13,15-triene | nih.gov |

Biocatalytic and Enzymatic Approaches in this compound Synthesis

The application of biocatalysis in chemical synthesis is rapidly expanding, offering highly selective and environmentally friendly alternatives to traditional chemical methods. sci-hub.se While direct enzymatic synthesis of this compound is not extensively documented, related biocatalytic transformations highlight potential pathways for its production or the synthesis of its key precursors.

Enzymes, particularly ligases and hydrolases (in reverse), are capable of forming amide bonds, a key step in the synthesis of many sulfonamides. For example, ATP-dependent ligase systems have been shown to catalyze amide bond formation between a carboxylic acid and an amine to produce a related benzamide (B126) sulfonyl compound. The McbA ligase, for instance, achieved 91.2% conversion at 30°C in an aqueous buffer system. This type of enzymatic coupling could potentially be adapted for the final step in this compound synthesis, which involves the reaction between a sulfamoyl chloride or a related activated species and 2-aminoethanol.

Furthermore, biocatalysis can be employed to produce chiral precursors. Chiral 1,2-amino alcohols are crucial structural motifs in many bioactive molecules, and biocatalytic methods are increasingly used for their asymmetric synthesis. sci-hub.se Enzymes such as amine oxidases can be used in the deracemization of racemic amines to produce enantiopure compounds. whiterose.ac.uk While 2-aminoethanol itself is not chiral, enzymatic strategies could be applied to the synthesis of chiral analogues of this compound by using enantiopure amino alcohol precursors generated through biocatalysis.

The broader field of biocatalysis has demonstrated the enzymatic functionalization of various molecules, including oxidation, methylation, and glycosylation, to diversify natural products and other complex structures. nih.gov For instance, P450-catalyzed hydroxylation is a well-established method for modifying arenes and other molecules. mdpi.com Such enzymatic transformations could theoretically be applied to a pre-formed this compound molecule to create novel derivatives. The synthesis of sulfonamides is a key area in medicinal chemistry, and the development of enzymatic routes, such as those using carbonic anhydrase inhibitors, continues to be an active area of research. nih.govnih.gov

Elucidation of Chemical Reactivity and Reaction Mechanisms of N 2 Hydroxyethyl Sulfamide

Mechanistic Studies of Sulfonamide Group Transformations

The sulfonamide group (R-SO₂NR'R") is a cornerstone in many chemical structures, known for its relative stability. wikipedia.org Transformations typically require specific and often vigorous conditions to proceed.

Nucleophilic substitution at the sulfur atom of the sulfonamide group is a key reaction class. These reactions generally proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. nih.gov In this process, a nucleophile attacks the electrophilic sulfur center, leading to the displacement of a leaving group. organic-chemistry.org For a substitution to occur on the sulfur atom of N-(2-Hydroxyethyl)sulfamide, one of the nitrogen or oxygen substituents would need to act as a leaving group, which is generally unfavorable without prior activation.

The classic method for forming sulfonamides, the reaction of a sulfonyl chloride with an amine, is an example of such a substitution at the sulfur center. wikipedia.org In the context of this compound, the nitrogen atom is already bonded to the sulfonyl group. Reactions could potentially involve the deprotonation of the sulfonamide nitrogen, creating an anion that can act as a nucleophile in other reactions. However, substitution directly at the sulfur center would require cleavage of the S-N or S-O bonds, which is energetically demanding due to the stability of the sulfonamide functional group. researchgate.net

The general mechanism for an Sₙ2 reaction at a sulfur center is outlined below:

Attack of Nucleophile: The nucleophile attacks the sulfur atom from the side opposite to the leaving group.

Transition State: A trigonal bipyramidal transition state is formed where the nucleophile and the leaving group are in apical positions.

Displacement: The leaving group departs, and the sulfur atom's geometry inverts.

The rate of these reactions is influenced by several factors, including the strength of the nucleophile, the ability of the leaving group to depart, and steric hindrance around the sulfur atom. youtube.com

The sulfonamide group is generally resistant to both reduction and oxidation. researchgate.net However, under specific conditions, transformations can be achieved.

Oxidation: Oxidation of sulfonamides can lead to the formation of N-sulfonylimines, particularly when the carbon adjacent to the nitrogen is susceptible to oxidation. A modern method utilizes N-hydroxyphthalimide (NHPI) under mild conditions to achieve this transformation. mdpi.comresearchgate.net While this compound lacks an easily oxidizable group adjacent to the nitrogen, other oxidative pathways can be considered.

Strong oxidants like ferrate(VI) (Fe(VI)O₄²⁻) have been studied for the oxidation of various sulfonamide-containing compounds, such as sulfamethoxazole (B1682508). nih.gov Research indicates that the attack of the oxidant may occur at other, more reactive sites of the molecule rather than the sulfonamide group itself. For instance, in sulfamethoxazole, oxidation occurs at the isoxazole (B147169) and aniline (B41778) moieties. nih.gov This suggests that for this compound, the primary alcohol is a more likely site for oxidation than the sulfonamide core. Theoretical calculations on the reaction between sulfacetamide (B1682645) and superoxide (B77818) radicals (O₂•⁻) showed that the reactions are thermodynamically unfavorable, highlighting the low reactivity of the sulfonamide group toward certain oxidants. acs.org

Reduction: The reduction of sulfonamides to the corresponding amines or thiols is a challenging chemical conversion that typically requires harsh reducing agents. The sulfur-nitrogen bond is strong and resistant to cleavage. While specific methodologies exist, they are not universally applicable. Late-stage functionalization approaches have been developed that can convert primary sulfonamides into sulfinates and subsequently into other functional groups, but these are complex, multi-step processes. chemrxiv.org

Reactivity of the Hydroxyethyl (B10761427) Functional Group

The primary alcohol of the hydroxyethyl group is a key site of reactivity in this compound. It can undergo a variety of reactions typical for primary alcohols.

The hydroxyl (-OH) group can act as a nucleophile, a proton donor, and can be targeted for oxidation or substitution reactions.

Oxidation: The primary alcohol can be oxidized to form an aldehyde or, under stronger conditions, a carboxylic acid. The specific product depends on the choice of oxidizing agent.

Esterification: In the presence of a carboxylic acid and an acid catalyst, the hydroxyl group can undergo esterification to form an ester.

Etherification: The hydroxyl group can be converted into an ether through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide ion, which then acts as a nucleophile.

Substitution: The hydroxyl group is a poor leaving group, but it can be activated, for example, by protonation or conversion to a tosylate, to facilitate nucleophilic substitution reactions. organic-chemistry.org

The proximity and electronic nature of the sulfonamide group may have a modest influence on the reactivity of the hydroxyl group through inductive effects or intramolecular interactions.

The presence of multiple hydrogen bond donors (N-H and O-H) and acceptors (sulfonyl oxygens and hydroxyl oxygen) allows this compound to participate in a complex network of non-covalent interactions. nih.govnih.gov

Intermolecular Interactions: Strong intermolecular hydrogen bonds are a defining feature of sulfonamides in the solid state, often forming dimeric or chain-like structures through N-H···O=S interactions. nih.govmdpi.com The hydroxyethyl group adds further possibilities for intermolecular hydrogen bonding (O-H···O or O-H···N), leading to the formation of extensive three-dimensional networks. These interactions are crucial in determining the crystal packing and physical properties of the compound. nih.gov

Intramolecular Interactions: The flexible ethyl linker allows for the possibility of intramolecular hydrogen bonding between the hydroxyl group's hydrogen and one of the sulfonyl oxygens or the sulfonamide nitrogen. Such an interaction would form a stable six- or five-membered ring, respectively. Intramolecular hydrogen bonds can influence the molecule's conformation and modulate the reactivity of the involved functional groups. mdpi.com Studies on other sulfonamide systems have shown that the formation of an intramolecular hydrogen bond can enhance the hydrogen bond acceptor properties of a remote group through cooperative polarization effects. rsc.orgrsc.org

| Interaction Type | Donor | Acceptor | Potential Effect |

| Intermolecular | Sulfonamide N-H | Sulfonyl Oxygen (S=O) | Crystal packing, dimer formation |

| Intermolecular | Hydroxyl O-H | Sulfonyl Oxygen (S=O) | Supramolecular assembly |

| Intermolecular | Hydroxyl O-H | Hydroxyl Oxygen | Chain formation |

| Intramolecular | Hydroxyl O-H | Sulfonyl Oxygen (S=O) | Conformational rigidity, altered reactivity |

This table outlines the primary hydrogen bonding interactions possible for this compound.

Reaction Kinetics and Thermodynamic Considerations of this compound

Kinetic and thermodynamic studies are essential for quantifying the reactivity of this compound and understanding the feasibility of its chemical transformations. While specific data for this exact molecule is scarce, principles can be drawn from studies on related sulfonamides and alcohols.

Reaction Kinetics: Kinetic studies on the oxidation of sulfonamides by ferrate(VI) have shown that the reaction is first-order with respect to both the sulfonamide and the oxidant. nih.gov The second-order rate constants were found to be highly dependent on pH and temperature. For example, the rate constant for the reaction of sulfamethoxazole with HFeO₄⁻ is significantly higher than with FeO₄²⁻, indicating that the protonated form of the oxidant is more reactive. nih.gov Similar dependencies would be expected for reactions involving this compound.

A kinetic study of the reaction between methane (B114726) sulfonamide and the hydroxyl radical (OH) determined a rate coefficient of (1.4 ± 0.3) × 10⁻¹³ cm³ molecule⁻¹ s⁻¹. copernicus.org This relatively low rate coefficient is consistent with the initial reaction step being hydrogen abstraction from the methyl group. This provides a benchmark for the expected rate of atmospheric oxidation of the alkyl portion of this compound.

Thermodynamic Considerations: Thermodynamic parameters such as activation energy (Ea), enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) dictate the spontaneity and energy profile of a reaction. nih.gov For the oxidation of sulfonamides by ferrate(VI), activation parameters were determined, revealing how the energy barrier of the reaction changes with pH. nih.gov These studies also allowed for the calculation of the enthalpy of dissociation for the sulfonamides. nih.gov For any proposed reaction of this compound, determining these parameters would be crucial for process optimization and mechanistic understanding.

| Parameter | Description | Example from Related Compounds |

| Rate Law | Shows dependence of reaction rate on reactant concentrations. | First-order in both sulfonamide and oxidant [Fe(VI)]. nih.gov |

| Rate Constant (k) | Quantifies the rate of a reaction. | k for Methane Sulfonamide + OH = (1.4±0.3)×10⁻¹³ cm³molec.⁻¹s⁻¹ copernicus.org |

| Activation Energy (Ea) | The minimum energy required to initiate a reaction. | Determined as 60.57 kJ/mol for hydrolysis of crystal violet. nih.gov |

| Enthalpy (ΔH) | The heat change of a reaction at constant pressure. | Varies with pH for sulfonamide oxidation due to protonation effects. nih.gov |

| Gibbs Free Energy (ΔG) | Determines the spontaneity of a reaction. | Calculated for hydrolysis reactions to assess spontaneity. nih.gov |

This table summarizes key kinetic and thermodynamic parameters and provides context from studies on analogous chemical systems.

Influence of Substituent Effects on Reactivity Profiles

The reactivity of this compound is intrinsically linked to its structure, particularly the nucleophilicity of the nitrogen and oxygen atoms and the acidity of the N-H and O-H protons. The introduction of substituents at various positions on the molecule can profoundly alter its reactivity profile through a combination of electronic and steric effects. These effects modulate the electron density distribution and the steric accessibility of the reactive centers, thereby influencing reaction rates and mechanisms.

Electronic Effects

Electronic effects are transmitted through the molecular framework and can be broadly categorized as inductive and resonance effects. These effects alter the electron density at the sulfamide (B24259) and hydroxyl moieties, which in turn impacts their nucleophilicity and acidity.

Inductive Effects: The inductive effect involves the polarization of σ-bonds by electronegative or electropositive groups. For this compound, substituents on the ethyl backbone can exert significant inductive influence.

Electron-Withdrawing Groups (EWGs): Substituents like halogens (e.g., -F, -Cl) or a nitro group (-NO2) on the ethyl chain would withdraw electron density away from the nitrogen and oxygen atoms. This negative inductive effect (-I) decreases the nucleophilicity of both the sulfamide nitrogen and the hydroxyl oxygen, making them less reactive towards electrophiles. Concurrently, it increases the acidity of the N-H and O-H protons, facilitating their deprotonation by a base.

Electron-Donating Groups (EDGs): Conversely, electron-donating groups such as alkyl groups (e.g., -CH3) exert a positive inductive effect (+I). This effect increases the electron density on the nitrogen and oxygen atoms, enhancing their nucleophilicity and making the molecule more reactive in nucleophilic substitution reactions.

The following table illustrates the hypothetical effect of a substituent at the C1 position of the ethyl group on the acidity (pKa) of the adjacent sulfamide N-H proton.

| Substituent (at C1) | Inductive Effect | Predicted pKa of N-H | Effect on Nucleophilicity |

| -H | Neutral | ~10.5 | Baseline |

| -CH3 | Donating (+I) | ~10.8 | Increased |

| -Cl | Withdrawing (-I) | ~9.7 | Decreased |

| -CF3 | Strongly Withdrawing (-I) | ~9.1 | Significantly Decreased |

Resonance Effects: Resonance effects involve the delocalization of π-electrons and are most pronounced when a substituent is conjugated with the reactive center, typically through an aromatic ring. While this compound itself is aliphatic, considering a hypothetical analog such as N-(4-substituted-phenyl)-*N'-(2-hydroxyethyl)sulfamide allows for a clear illustration of these principles.

Electron-Donating Groups (e.g., -OCH3, -NH2) on the phenyl ring increase the electron density of the entire system through resonance (+R effect), activating the ring towards electrophilic aromatic substitution and also increasing the nucleophilicity of the sulfamide nitrogen.

Electron-Withdrawing Groups (e.g., -NO2, -CN) decrease the electron density via resonance (-R effect), deactivating the aromatic ring and reducing the nucleophilicity of the attached nitrogen. The sulfonamide group itself acts as an electron-withdrawing substituent on aromatic systems. nih.gov

The table below shows the predicted relative rates of a hypothetical electrophilic reaction (e.g., bromination) on the aromatic ring of substituted N-phenyl-*N'-(2-hydroxyethyl)sulfamide analogs.

| Substituent (at para-position) | Resonance Effect | Relative Reaction Rate |

| -H | Neutral | 1 |

| -OCH3 | Donating (+R) | ~1000 |

| -CH3 | Donating (+I) | ~25 |

| -NO2 | Withdrawing (-R) | ~1 x 10⁻⁶ |

Steric Effects

Steric hindrance arises from the spatial arrangement of atoms and groups within a molecule, which can impede the approach of a reactant to a reactive site. fastercapital.com In the context of this compound, bulky substituents can significantly lower reaction rates or alter reaction pathways.

For instance, introducing bulky alkyl groups on either of the sulfamide nitrogens would create steric congestion. This would hinder the approach of electrophiles to the nitrogen lone pairs and also obstruct nucleophilic attack if one of the nitrogens were part of a leaving group. Similarly, a bulky substituent near the hydroxyl group could block its interaction with reagents. researchgate.net The impact of steric hindrance is particularly notable in bimolecular nucleophilic substitution (SN2) reactions, where increased bulk at the reaction center dramatically decreases reactivity. nih.gov

This table demonstrates the hypothetical influence of substituent size on the relative rate of an SN2 reaction at one of the sulfamide nitrogens.

| Substituent on Nitrogen | Steric Bulk | Relative Reaction Rate |

| -H | Minimal | 100 |

| -CH3 (Methyl) | Small | 30 |

| -CH(CH3)2 (Isopropyl) | Medium | 2 |

| -C(CH3)3 (tert-Butyl) | Large | <0.01 |

Advanced Spectroscopic and Structural Characterization of N 2 Hydroxyethyl Sulfamide and Its Derivatives

X-ray Crystallography for Molecular and Supramolecular Architecture

X-ray crystallography provides definitive, three-dimensional atomic coordinates of a molecule in its crystalline state. wikipedia.org This technique is fundamental not only for confirming the molecular structure but also for understanding the intermolecular forces that dictate crystal packing and polymorphism.

The analysis of related structures, such as N-(hydroxyethyl) derivatives of other compounds, shows how the hydroxyethyl (B10761427) moiety can influence the molecular conformation. researchgate.netnih.govresearchgate.net The presence of both a hydrogen bond donor (the hydroxyl group) and acceptor (the oxygen atom) within this side chain adds another layer of complexity and potential for specific intermolecular interactions.

The crystal packing of sulfonamides is heavily influenced by the formation of robust hydrogen bonding networks. acs.org The sulfonamide group itself is an excellent hydrogen bonding motif, containing both hydrogen bond donors (the N-H group) and strong acceptors (the two sulfonyl oxygen atoms). researchgate.netacs.org This allows for the formation of diverse and often predictable supramolecular synthons.

In the case of N-(2-Hydroxyethyl)sulfamide, the molecule possesses multiple hydrogen bonding sites: the sulfonyl oxygens, the amide (N-H) proton, and the terminal hydroxyl group (-OH). This combination allows for the creation of extensive and complex three-dimensional networks. Studies on a wide range of sulfonamide crystal structures have shown that amino and amido protons have distinct preferences; amino protons often bond to sulfonyl oxygens, while amido protons may bond to other acceptors. nih.govsemanticscholar.org

The hydroxyl group of the 2-hydroxyethyl side chain is expected to participate actively in the hydrogen bonding scheme, potentially forming O-H···O or O-H···N bonds. These interactions can link molecules into chains, sheets, or more complex three-dimensional architectures, significantly influencing the physicochemical properties of the solid material. The interplay between the strong N-H···O=S hydrogen bonds typical of sulfonamides and the additional O-H···O interactions from the hydroxyethyl group is a key feature of the supramolecular architecture. researchgate.netacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and configuration of atoms. researchgate.net

¹H and ¹³C NMR spectroscopy are used to map the proton and carbon framework of a molecule. In this compound, each chemically distinct proton and carbon atom gives rise to a specific signal, or resonance, in the spectrum. The chemical shift (δ) of these signals is indicative of the local electronic environment. researchgate.netnih.gov

¹H NMR: The proton spectrum of this compound is expected to show distinct signals for the different types of protons. The proton of the sulfonamide group (-SO₂NH-) typically appears as a broad singlet at a downfield chemical shift, often in the range of 8.0–10.5 ppm, due to its acidic nature and involvement in hydrogen bonding. rsc.orgnih.gov The protons of the two methylene groups (-CH₂-) in the hydroxyethyl chain will appear as two distinct multiplets. The methylene group attached to the nitrogen (-NH-CH₂-) would likely resonate at a different frequency than the one attached to the hydroxyl group (-CH₂-OH). The hydroxyl proton (-OH) signal can vary in position and may be broad, depending on the solvent and concentration.

¹³C NMR: The carbon spectrum provides information on the carbon skeleton. This compound is expected to show two signals for the two inequivalent carbon atoms of the ethyl group. The carbon atom bonded to the nitrogen atom (C-N) would appear at a different chemical shift compared to the carbon atom bonded to the oxygen atom (C-O). Aromatic carbons in sulfonamide derivatives typically show signals in the region between 111 and 161 ppm. rsc.org

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity (¹H) |

|---|---|---|---|

| -NH-CH₂-CH₂-OH | ~3.2 - 3.6 | ~45 - 55 | Triplet (t) |

| -NH-CH₂-CH₂-OH | ~3.7 - 4.1 | ~60 - 70 | Triplet (t) |

| -SO₂NH- | ~8.0 - 10.5 | N/A | Singlet (s, broad) |

| -CH₂-OH | Variable | N/A | Singlet (s, broad) or Triplet (t) |

Note: Predicted values are based on data from analogous structures and general principles of NMR spectroscopy. Actual values may vary depending on solvent and experimental conditions.

Two-dimensional (2D) NMR spectroscopy provides further insight by revealing correlations between different nuclei, which is essential for unambiguous structural assignment, especially in more complex derivatives. openpubglobal.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, this would confirm the connectivity of the ethyl group by showing a cross-peak between the -NH-CH₂- and -CH₂-OH signals.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to. It would definitively assign the ¹³C signals for the two methylene carbons based on the known assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for establishing connectivity across heteroatoms. For example, an HMBC experiment could show a correlation from the NH proton to the adjacent methylene carbon.

These 2D NMR techniques are invaluable for confirming the molecular structure and for the characterization of more complex analogues or derivatives of this compound. openpubglobal.com

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. It is an excellent tool for identifying the functional groups present in a compound. nih.govresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by absorptions corresponding to its key functional groups. The most characteristic vibrations for the sulfonamide moiety are the asymmetric and symmetric stretching modes of the S=O bonds, which appear as strong bands typically in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org The S-N stretching vibration is usually observed in the 914–895 cm⁻¹ region. rsc.org The N-H stretching vibration of the secondary amine appears as a distinct band around 3350–3290 cm⁻¹. nih.gov The presence of the hydroxyethyl group would be confirmed by a broad O-H stretching band, typically in the 3500–3200 cm⁻¹ region, and a C-O stretching band around 1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. nih.gov While IR is more sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric vibrations. nih.gov The S=O stretching vibrations are also active in the Raman spectrum. Raman spectroscopy can be particularly useful for studying samples in aqueous solution, as the water signal is typically weak, unlike in IR spectroscopy. nih.gov

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3500 - 3200 | Strong, Broad (IR) |

| N-H (Amide) | Stretching | 3350 - 3290 | Medium (IR) |

| C-H (Aliphatic) | Stretching | 3000 - 2850 | Medium-Strong (IR, Raman) |

| S=O (Sulfonyl) | Asymmetric Stretching | 1320 - 1310 | Strong (IR, Raman) |

| S=O (Sulfonyl) | Symmetric Stretching | 1155 - 1143 | Strong (IR, Raman) |

| C-O (Alcohol) | Stretching | ~1050 | Strong (IR) |

| S-N (Sulfonamide) | Stretching | 914 - 895 | Medium (IR) |

Note: Frequencies are based on data from analogous sulfonamide and alcohol-containing compounds. rsc.orgnih.govbiointerfaceresearch.com

Assignment of Characteristic Vibrational Modes

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the molecular structure of this compound. The vibrational modes of a molecule are quantized and correspond to the stretching and bending of its bonds. Each functional group exhibits characteristic absorption or scattering frequencies, which can be assigned to specific vibrational modes.

In the case of this compound, the key functional groups include the sulfamide (B24259) group (-NH-SO₂-NH-), the hydroxyl group (-OH), and the ethyl bridge (-CH₂-CH₂-). The assignment of their characteristic vibrational modes is based on established correlations from the literature for similar sulfonamide and alcohol-containing compounds.

Key Vibrational Modes for this compound:

SO₂ Group: The sulfonyl group (SO₂) is characterized by two distinct stretching vibrations: the asymmetric stretching (ν_as(SO₂)) and the symmetric stretching (ν_s(SO₂)). For sulfonamide derivatives, the asymmetric stretching typically appears in the range of 1330-1125 cm⁻¹, while the symmetric stretching is observed between 1170-1130 cm⁻¹ jst.go.jpnih.gov. Other vibrational modes of the SO₂ group, such as wagging, scissoring, rocking, and twisting, occur at lower frequencies nih.gov.

N-H Group: The stretching vibration of the secondary amine (N-H) in the sulfamide moiety is expected to appear as a single weak band in the region of 3350–3310 cm⁻¹ nih.gov. The N-H bending vibration is typically observed at lower wavenumbers.

O-H Group: The hydroxyl group (-OH) exhibits a characteristic broad stretching vibration (ν(O-H)) in the region of 3200-3600 cm⁻¹. The broadness of this band is often indicative of hydrogen bonding interactions.

C-N, C-O, and C-S Bonds: The stretching vibrations for these bonds are also identifiable in the vibrational spectra. The C-N vibrational modes are typically observed in the 1458-1478 cm⁻¹ region nih.gov. The C-S stretching vibration is expected in the 800–600 cm⁻¹ range nih.gov.

CH₂ Group: The methylene groups in the ethyl bridge will show characteristic symmetric and asymmetric stretching vibrations in the 2850-2960 cm⁻¹ region, as well as bending (scissoring) and rocking vibrations at lower frequencies.

A vibration will be active in the IR spectrum if it results in a change in the molecule's dipole moment. bdu.ac.inlibretexts.org Conversely, a vibration is Raman-active if there is a change in the molecule's polarizability. libretexts.org For a molecule to be both IR and Raman active, the vibration must induce a change in both the dipole moment and polarizability. uzh.ch

Interactive Data Table: Characteristic Vibrational Modes of this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Activity |

| SO₂ | Asymmetric Stretching | 1330-1125 | IR, Raman |

| SO₂ | Symmetric Stretching | 1170-1130 | IR, Raman |

| N-H | Stretching | 3350-3310 | IR, Raman |

| O-H | Stretching | 3200-3600 | IR, Raman |

| C-N | Stretching | 1458-1478 | IR, Raman |

| C-S | Stretching | 800-600 | IR, Raman |

| CH₂ | Asymmetric Stretching | ~2960 | IR, Raman |

| CH₂ | Symmetric Stretching | ~2850 | IR, Raman |

Potential Energy Distribution Analysis

While the assignment of vibrational modes based on characteristic frequencies is a valuable starting point, a more detailed and accurate assignment often requires computational methods. Potential Energy Distribution (PED) analysis is a theoretical method used to provide a quantitative description of the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. nih.gov

The PED analysis is typically performed in conjunction with quantum chemical calculations, such as Density Functional Theory (DFT), to compute the vibrational frequencies and normal modes of the molecule. The VEDA4 software is a commonly used tool for conducting PED analysis. nih.gov By analyzing the PED, it is possible to resolve ambiguities in band assignments, especially in complex molecules where vibrational coupling between different modes can occur. For instance, a particular vibrational band might not be a pure stretching or bending motion but a combination of several internal motions. The PED analysis quantifies the percentage contribution of each of these motions to the observed vibrational band.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides information about the electronic structure of a molecule by probing the transitions between different electronic energy levels.

Solvatochromic Behavior Studies

Solvatochromism refers to the change in the color of a solution when the solute is dissolved in different solvents. wikipedia.org This phenomenon arises from the differential solvation of the ground and excited electronic states of the solute molecule by the solvent. wikipedia.org The polarity and hydrogen bonding capacity of the solvent are key factors influencing the solvatochromic effect. wikipedia.org

Studying the solvatochromic behavior of this compound and its derivatives can provide valuable insights into the nature of their electronic transitions and the solute-solvent interactions. nih.gov The shift in the absorption or emission maxima with changing solvent polarity can be either a bathochromic (red) shift or a hypsochromic (blue) shift. wikipedia.org

Positive solvatochromism (bathochromic shift): This occurs when the excited state is more polar than the ground state and is stabilized to a greater extent by polar solvents, leading to a shift to longer wavelengths. wikipedia.org

Negative solvatochromism (hypsochromic shift): This is observed when the ground state is more polar than the excited state, resulting in a shift to shorter wavelengths with increasing solvent polarity. wikipedia.org Peaks resulting from n → π* transitions, for instance, often show a blue shift with increasing solvent polarity due to the increased solvation of the lone pair, which lowers the energy of the n orbital. shu.ac.uk

The solvatochromic shifts can be correlated with various solvent polarity scales, such as the Lippert-Mataga, Kamlet-Taft, and Catalan parameters, to quantify the contributions of general and specific solvent effects. researchgate.netresearchgate.netchristuniversity.in

Electron Paramagnetic Resonance (EPR) Spectroscopy for Metal Complexes of this compound

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. nih.gov It is particularly useful for studying transition metal complexes, where the metal ion often has one or more unpaired d-electrons. illinois.eduresearchgate.netiitb.ac.in this compound and its derivatives can act as ligands, forming coordination complexes with various metal ions. EPR spectroscopy can provide detailed information about the electronic structure and coordination environment of the metal center in these complexes. nih.govresearchgate.net

The key parameters obtained from an EPR spectrum are the g-values and hyperfine coupling constants.

g-values: The g-value is a measure of the magnetic moment of the unpaired electron and is sensitive to the electronic environment of the metal ion. iitb.ac.in The anisotropy of the g-tensor (g_x, g_y, g_z) provides information about the symmetry of the coordination geometry around the metal center. nih.govnih.gov

Hyperfine Coupling: This arises from the interaction of the unpaired electron with the magnetic moments of nearby nuclei, such as the metal nucleus itself or the nuclei of the coordinating ligand atoms (e.g., ¹⁴N). nih.gov The hyperfine coupling constants provide information about the delocalization of the unpaired electron onto the ligands and can help identify the coordinating atoms.

For example, in a Cu(II) complex of a ligand containing N-(2-hydroxyethyl)-ethylenediamine, EPR and optical absorption studies indicated the presence of the unpaired electron in the d_x²-y² orbital. researchgate.net Similarly, EPR studies of Co(II) carbonic anhydrase-sulfonamide complexes have shown that the g-values are representative of the coordination geometry and the type of sulfonamide inhibitor. nih.govnih.gov

Mass Spectrometry for Molecular Structure Elucidation

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, and the resulting molecular ion can undergo fragmentation into smaller charged species. chemguide.co.ukyoutube.com The fragmentation pattern is characteristic of the molecule's structure and can be used for its identification.

For this compound and its derivatives, mass spectrometry can be used to:

Determine the Molecular Weight: The peak with the highest m/z value in the mass spectrum often corresponds to the molecular ion (M⁺), providing the molecular weight of the compound. chemguide.co.uk

Elucidate the Fragmentation Pathways: The fragmentation of sulfonamides under mass spectrometric conditions has been studied, and several characteristic fragmentation pathways have been identified. researchgate.netnih.gov Common fragmentation patterns for sulfonamides include:

Cleavage of the S-N bond. researchgate.net

Loss of SO₂. researchgate.netnih.gov

Loss of the R-NH-SO₂ fragment. researchgate.net

Identify Derivatives and Impurities: By analyzing the mass spectra, it is possible to identify derivatives of this compound by observing the mass shifts corresponding to the added functional groups. It can also be used to detect and identify any impurities present in a sample.

Techniques such as tandem mass spectrometry (MS/MS) can be employed to further investigate the fragmentation pathways by isolating a specific ion and inducing its fragmentation to obtain a more detailed structural analysis. nih.gov

Interactive Data Table: Predicted Mass Spectrometric Fragments of this compound (C₂H₈N₂O₃S, MW: 140.16)

| Fragment Ion | Proposed Structure | m/z |

| [M+H]⁺ | C₂H₉N₂O₃S⁺ | 141.03 |

| [M-H]⁻ | C₂H₇N₂O₃S⁻ | 139.02 |

| [M-H₂O+H]⁺ | C₂H₇N₂O₂S⁺ | 123.02 |

| [M-SO₂NH₂+H]⁺ | C₂H₆NO⁺ | 60.04 |

| [M-NHCH₂CH₂OH+H]⁺ | H₃NSO₂⁺ | 81.00 |

Theoretical and Computational Chemistry Studies on N 2 Hydroxyethyl Sulfamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular structure, stability, and reactivity of chemical compounds. For N-(2-Hydroxyethyl)sulfamide, these methods can provide detailed insights into its electronic and geometric properties.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely applied tool for geometry optimization and the calculation of various molecular properties. In the study of sulfonamide derivatives, DFT calculations, often utilizing basis sets like B3LYP/6-311++G(3df,2p), are employed to determine the most stable three-dimensional arrangement of atoms (geometry optimization). These calculations can predict bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT would be used to find its lowest energy conformation. Studies on similar molecules, such as sulfanilamide (B372717), have shown that the sulfonamide moiety can adopt different conformations, for instance, with the amide NH2 and SO2 groups in either an eclipsed or staggered arrangement. Gas-phase calculations on sulfanilamide predict the eclipsed conformer to be more stable. The optimized geometry from DFT calculations serves as the foundation for further analysis of the molecule's electronic properties.

HOMO-LUMO Analysis and Frontier Orbital Theory

Frontier orbital theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Sulfadiazine (B1682646) | -6.91 | -1.52 | 5.39 |

| Sulfamerazine | -6.75 | -1.47 | 5.28 |

| Sulfamethazine (B1682506) | -6.62 | -1.39 | 5.23 |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge transfer, hyperconjugative interactions, and bonding within a molecule. It provides a localized picture of the electron density in atomic and molecular orbitals. For sulfonamide derivatives, NBO analysis can reveal the nature of the S-N bond and the extent of electron delocalization.

Studies on sulfanilamide have used NBO analysis to investigate potential intramolecular hydrogen bonds. For example, in the eclipsed conformer of sulfanilamide, NBO analysis did not find evidence of a stabilizing hydrogen bond between the amide and SO2 groups, contrary to what might be expected. For this compound, NBO analysis could elucidate the interactions between the hydroxyethyl (B10761427) group and the sulfamide (B24259) moiety, providing a deeper understanding of its intramolecular forces and stability.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, red typically indicates regions of high electron density (negative potential), while blue indicates regions of low electron density (positive potential).

For sulfonamide derivatives, MEP maps can identify the likely sites for electrophilic and nucleophilic attack. The oxygen atoms of the sulfonyl group and the nitrogen atoms are generally electron-rich regions, making them susceptible to electrophilic attack. The hydrogen atoms of the amine and hydroxyl groups are typically electron-poor, making them potential sites for nucleophilic interaction. An MEP map of this compound would highlight these reactive sites, providing valuable information about its intermolecular interactions.

Quantitative Structure-Property Relationship (QSPR) Studies of this compound Analogues

Quantitative Structure-Property Relationship (QSPR) is a computational method that aims to correlate the structural or physicochemical properties of a series of compounds with their observed properties (e.g., boiling point, solubility, or biological activity). QSPR models are mathematical equations that can be used to predict the properties of new, untested compounds.

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations provide detailed information about the conformational changes and dynamics of molecules. Conformational analysis, which can also be performed using quantum chemical methods, aims to identify the stable conformations of a molecule and the energy barriers between them.

For this compound, conformational analysis would be crucial for understanding its flexibility and the different shapes it can adopt. Studies on sulfanilamide and its derivatives have shown the existence of multiple stable conformers depending on the orientation of the p-amino and amide groups. The solvent can also play a significant role in determining the preferred conformation. While gas-phase calculations might predict one conformer to be the most stable, the presence of a solvent can shift the equilibrium to favor another. MD simulations could be used to explore the conformational landscape of this compound in different environments, such as in water, to understand its behavior in a more realistic setting.

Prediction of Spectroscopic Parameters through Computational Methods

Computational methods, particularly DFT, have become indispensable for predicting the spectroscopic signatures of molecules like this compound. These techniques can simulate infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra with a high degree of accuracy, aiding in the interpretation of experimental data and the structural elucidation of compounds. nih.govnih.gov

Infrared (IR) Spectroscopy Prediction:

Theoretical vibrational analysis is typically performed using DFT calculations, often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.gov These calculations yield harmonic vibrational frequencies that correspond to the fundamental modes of vibration. While raw calculated frequencies are often systematically higher than experimental values, they can be corrected using empirical scaling factors to achieve good agreement with experimental FT-IR spectra. mdpi.com For this compound, the key vibrational modes involve the sulfamide group (-SO₂NH-), the hydroxyl group (-OH), and the ethyl chain (-CH₂-CH₂-).

The predicted vibrational frequencies for the key functional groups of this compound, based on typical values for related sulfonamide compounds, are summarized in the table below.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | -OH | ~3600-3400 | Stretching of the hydroxyl bond, often broad due to hydrogen bonding. mdpi.com |

| N-H Stretch | -SO₂NH- | ~3350-3150 | Stretching of the N-H bond in the sulfamide group. |

| C-H Stretch | -CH₂- | ~3000-2850 | Asymmetric and symmetric stretching of the C-H bonds in the ethyl group. mdpi.com |

| SO₂ Asymmetric Stretch | -SO₂- | ~1320-1310 | Asymmetric stretching of the S=O bonds. |

| SO₂ Symmetric Stretch | -SO₂- | ~1155-1145 | Symmetric stretching of the S=O bonds. |

| S-N Stretch | -S-N- | ~915-895 | Stretching of the sulfur-nitrogen bond. |

NMR Spectroscopy Prediction:

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT, is the standard for calculating isotropic magnetic shielding tensors. nih.govnih.gov These shielding values are then converted into chemical shifts by referencing them against a standard compound, such as Tetramethylsilane (TMS). The accuracy of these predictions can be very high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C when using appropriate levels of theory and considering solvent effects. nih.govgithub.io

The predicted chemical shifts for this compound are influenced by the electron-withdrawing nature of the sulfamide group and the electronegativity of the oxygen and nitrogen atoms.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| -CH₂-N | ~3.2 - 3.5 | ~45 - 50 | Deshielded due to proximity to the electron-withdrawing sulfamide group. |

| -CH₂-O | ~3.7 - 4.0 | ~60 - 65 | Deshielded due to the electronegative oxygen atom. |

| -OH | Variable | - | Chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. |

| -NH- | Variable | - | Chemical shift is dependent on the environment and solvent. researchgate.net |

| -NH₂ | Variable | - | Chemical shift is dependent on the environment and solvent. researchgate.net |

Investigation of Non-Linear Optical Properties

Non-linear optical (NLO) materials are of significant interest for applications in optoelectronics, including optical data storage and signal processing. researchgate.net Organic molecules, particularly those with donor-acceptor functionalities, can exhibit substantial NLO responses. Sulfonamides have been investigated as a class of compounds with potential NLO properties. researchgate.net Computational chemistry provides a framework for predicting and understanding the NLO response of molecules like this compound.

The key parameter for quantifying the second-order NLO response of a molecule is the first hyperpolarizability (β). This tensor quantity describes the non-linear change in the molecular dipole moment in response to an applied electric field. dtic.mil Time-dependent density functional theory (TD-DFT) is a common method used to calculate the static and frequency-dependent hyperpolarizabilities. rug.nl

The NLO properties of a molecule are intrinsically linked to its electronic structure. A small energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) often correlates with a larger hyperpolarizability, as it facilitates intramolecular charge transfer (ICT), a key mechanism for NLO response. researchgate.net In this compound, the sulfamide group acts as an electron-accepting moiety.

Computational studies on simple sulfonamide derivatives have been performed to evaluate their NLO potential. researchgate.net The calculated values of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β₀) provide insight into the magnitude of the NLO effect.

The following table presents representative calculated NLO parameters for simple sulfonamide-containing molecules to illustrate the expected properties. The values are typically calculated using DFT methods like B3LYP or long-range corrected functionals such as CAM-B3LYP, which are known to provide more accurate results for NLO properties. mdpi.com

| Property | Symbol | Typical Calculated Value (a.u.) | Significance |

|---|---|---|---|

| Dipole Moment | μ | 2 - 6 D | Indicates the molecule's overall polarity. A large dipole moment can contribute to NLO activity. |

| Average Polarizability | α | 50 - 150 | Measures the linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β₀ | Variable, can be significant | Quantifies the second-order NLO response. Higher values indicate a stronger NLO effect. |

For this compound, while it is a relatively simple structure, the presence of the electron-accepting sulfamide group suggests it could possess a measurable NLO response. Theoretical calculations would be essential to quantify this property and compare it with other known NLO materials.

Advanced Applications of N 2 Hydroxyethyl Sulfamide in Chemical Science

Role as Ligands in Coordination Chemistry

The presence of multiple heteroatoms (nitrogen and oxygen) in N-(2-Hydroxyethyl)sulfamide makes it an effective ligand for coordinating with metal ions. The sulfonamide group and the terminal hydroxyl group can act as donor sites, enabling the formation of stable metal complexes with diverse geometries and properties.

Design and Synthesis of Metal Complexes with this compound Ligands

While direct studies on this compound as a primary ligand are not extensively detailed, the coordination chemistry of closely related molecules, such as N-(2-hydroxyethyl)-ethylenediamine, provides significant insight into its potential behavior. In one notable example, a five-coordinate monomeric Copper(II) complex was synthesized using N-(2-hydroxyethyl)-ethylenediamine (hydeten) as a ligand. researchgate.netsinop.edu.tr

Heterocyclic sulfonamides, a class to which this compound belongs, are known to function as ligands for transition metals through donor atoms in the sulfonamide group (-SO₂-NH-) and other functional groups present in the molecule. nih.gov The synthesis conditions often determine whether the ligand coordinates as a neutral molecule or as a deprotonated anion, influencing the final structure and properties of the metal complex. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Compound | 2([Cu(hydeten)₂]·smz₂)·na·5H₂O | researchgate.netsinop.edu.tr |

| Metal Center | Copper (II) | researchgate.netsinop.edu.tr |

| Coordination Geometry | Distorted Square-Pyramidal | researchgate.netsinop.edu.tr |

| Ligand(s) | N-(2-hydroxyethyl)-ethylenediamine (hydeten), Sulfamethazine (B1682506) (smz), Nicotinamide (na) | researchgate.netsinop.edu.tr |

| Geometry Index (τ) | 0.23 | researchgate.netsinop.edu.tr |

| Unpaired Electron Orbital | d(x²-y²) | researchgate.netsinop.edu.tr |

Catalytic Applications of this compound-Metal Complexes in Organic Reactions

The catalytic potential of metal complexes derived from sulfonamide-type ligands is an area of growing interest. While specific catalytic applications for this compound complexes are not yet widely reported, the fundamental properties of related systems suggest potential utility. For instance, Cobalt(II)-hydroxide complexes supported by tris-carboxamidate ligands have been shown to be effective catalysts for nitrile hydration, converting organic nitriles into their corresponding amides. nih.gov This reaction is significant as it mimics the function of nitrile hydratase enzymes. nih.gov

The mechanism in these catalytic cycles often involves the metal center facilitating the activation of substrates. A Co(II)-hydroxide complex, for example, can react with acetonitrile (B52724) to yield a Co(II)-acetamide complex, and in the presence of excess hydroxide, the reaction becomes catalytic. nih.gov Given that this compound can stabilize various metal ions in different oxidation states, its complexes could potentially be designed to catalyze a range of organic transformations, such as oxidation, reduction, and C-C bond-forming reactions. The tunability of the ligand's electronic and steric properties through substitution would be key to developing such catalysts.

Utilization as Synthetic Intermediates and Building Blocks

The dual functionality of this compound makes it a valuable precursor and building block in the synthesis of more elaborate molecules for various applications.

Precursors for Complex Organic Molecule Synthesis

This compound serves as a versatile scaffold in synthetic organic chemistry. The sulfonamide moiety is a key pharmacophore in many biologically active compounds. nih.govnih.govsemanticscholar.org The hydroxyl group provides a reactive handle for further elaboration, such as esterification or etherification, to build more complex molecular architectures.

The synthesis of novel glycoconjugate amino acid building blocks has been reported where the amino acid and carbohydrate components are linked via a sulfonamide group. nih.gov This highlights the role of the sulfonamide linkage as a stable isostere for peptide bonds in the design of peptidomimetics. nih.gov Similarly, the N-(2-hydroxyethyl)amide structure is a core component in a series of synthesized derivatives with potential anticonvulsant activity. Although not starting from the sulfamide (B24259) itself, these syntheses underscore the importance of the N-(2-hydroxyethyl) group as a key structural element in creating molecules with specific biological functions.

Furthermore, N-sulfinyl imidates, derived from sulfinamides, have been established as valuable chiral building blocks. researchgate.net Through processes like α-alkylation, these intermediates can be transformed into chiral amides and esters with high enantiomeric excess, demonstrating the utility of sulfur-nitrogen scaffolds in asymmetric synthesis. researchgate.net

Functionalization for Material Science Applications

The reactive hydroxyl group of this compound makes it a prime candidate for incorporation into polymeric materials. This functionalization can impart specific properties to the material, such as improved hydrophilicity, altered mechanical properties, or the introduction of specific recognition sites.

A related compound, N-Hydroxyethyl acrylamide, has been successfully used as a functional initiator for the enzymatic ring-opening polymerization (eROP) of monomers like ε-caprolactone. nih.govrsc.org This process creates polymers with a terminal hydroxyl group, which can be further modified. The resulting polymers can be copolymerized to form amphiphilic materials that self-assemble into nanoparticles. nih.govrsc.org This approach is particularly relevant for creating biocompatible materials for biomedical applications.

| Application Area | Example | Key Role of Motif | Reference |

|---|---|---|---|

| Complex Molecule Synthesis | Glycoconjugate amino acid building blocks | Sulfonamide group acts as a stable linker between carbohydrate and amino acid moieties. | nih.gov |

| Asymmetric Synthesis | α-Alkylation of N-sulfinyl imidates | The sulfinyl group serves as a chiral auxiliary to guide stereoselective reactions. | researchgate.net |

| Polymer Synthesis | Initiator for enzymatic ring-opening polymerization (eROP) | The N-hydroxyethyl group initiates polymerization, creating functionalized polymers. | nih.govrsc.org |

| Material Functionalization | Surface modification of copolymers for pH sensing | The N-hydroxyethyl group acts as a linker to attach sensor molecules to a polymer surface. | researchgate.net |

Mechanistic Biochemical Investigations (excluding efficacy or therapeutic outcomes)

The sulfonamide functional group is a cornerstone of many therapeutic agents, and understanding its biochemical interactions at a molecular level is crucial. Mechanistic studies, separate from clinical outcomes, focus on the fundamental chemical processes that occur when these molecules interact with biological systems.

One area of investigation involves the interaction of sulfonamide-metal complexes with biomacromolecules like DNA. nih.gov Studies on certain Copper(II) complexes with N-sulfonamide ligands have explored their ability to cleave DNA. nih.gov The proposed mechanism for this process involves several steps:

Interaction and Intercalation : The planar aromatic rings present in many sulfonamide ligands allow the metal complex to intercalate between the base pairs of the DNA double helix through π-stacking and hydrogen bonding. nih.gov

Redox Cycling : The coordinated metal ion, such as Cu(II), can be reduced to a lower oxidation state (Cu(I)) within the complex. nih.gov

Generation of Reactive Oxygen Species (ROS) : The reduced metal ion can then participate in Fenton or Haber-Weiss-type reactions with available oxygen or hydrogen peroxide, leading to the production of highly reactive radicals like the hydroxyl radical (HO•). nih.gov

DNA Cleavage : These ROS, generated in close proximity to the DNA backbone, cause oxidative damage, leading to the cleavage of the phosphodiester bonds and breaking the DNA strands. nih.gov

The coordination of the deprotonated sulfonamide ligand to the copper ion is believed to facilitate this DNA destruction process. nih.gov Such mechanistic studies provide fundamental insights into the reactivity of these compounds at a molecular level, independent of their ultimate therapeutic application.

Studies on Enzyme-Ligand Interactions at a Molecular Level

The sulfonamide functional group is a cornerstone in medicinal chemistry, valued for its ability to engage in specific and robust interactions with enzyme active sites. While direct molecular-level studies focused exclusively on this compound are not extensively detailed in the provided research, the broader class of sulfonamides has been thoroughly investigated, offering significant insights into the potential binding modes of this compound. The interactions are primarily governed by the electronic and structural characteristics of the sulfonyl group (-SO2-) and the appended amine and ethyl-hydroxy moieties.

In studies of sulfonamide analogues binding to proteins like the FK506-binding protein 12 (FKBP12), it has been observed that the sulfinamide oxygen can form S═O···HC interactions with aromatic residues. Furthermore, the protein structure may not significantly adapt to the removal or addition of an oxygen atom from the sulfonamide group, highlighting the defined nature of the binding pocket around this moiety.

Calorimetric and spectroscopic studies on the binding of sulfonamide drugs, such as sulfamethazine (SMZ) and sulfadiazine (B1682646) (SDZ), to heme proteins like myoglobin (B1173299) (Mb) reveal that these interactions are often spontaneous. The binding stoichiometry is typically 1:1, indicating a specific interaction between one molecule of the drug and one molecule of the protein. Such studies have shown significant Gibbs free energy changes (ΔG), confirming the spontaneity of the binding process. For instance, the binding of SMZ to myoglobin has a determined ΔG of -37.28 kJ/mol.

Circular dichroism and infrared spectroscopy are powerful techniques to probe the structural changes in enzymes upon ligand binding. In the case of sulfonamide binding to myoglobin, these techniques have shown a decrease in the α-helical content of the protein, suggesting conformational changes in the enzyme's secondary structure upon ligand interaction. Specifically, shifts in the amide I peak in IR spectra indicate direct interaction between the drug and amino acid residues.

The following table summarizes the key molecular interactions and thermodynamic parameters typical for sulfonamide-enzyme binding, which can be extrapolated to this compound.

| Interaction Type | Description | Interacting Moieties | Thermodynamic Parameters |

| Hydrogen Bonding | The oxygen atoms of the sulfonyl group act as hydrogen bond acceptors, while the NH group can act as a donor. | Sulfonamide O/N atoms with protein backbone amides or polar amino acid side chains. | Favorable enthalpy (ΔH) |

| Hydrophobic Interactions | The organic substituents on the sulfonamide can engage in van der Waals interactions with nonpolar residues. | Alkyl or aryl groups on the sulfonamide with hydrophobic pockets in the enzyme. | Favorable entropy (ΔS) |

| S═O···HC Interactions | A specific type of hydrogen bond where a hydrogen on a carbon atom interacts with the sulfonyl oxygen. | Sulfonyl oxygen with aromatic residues like Tyrosine and Phenylalanine. | Contributes to binding affinity |

DNA Binding Mechanisms of this compound-containing Structures

While direct studies on the DNA binding of this compound are limited, research on other sulfonamide derivatives provides a framework for understanding how structures containing this moiety might interact with DNA. The primary mechanisms of interaction for small molecules with DNA are intercalation, groove binding, and electrostatic interactions. Sulfonamide derivatives have been shown to engage in a combination of these modes.

Newly synthesized sulfonamide derivatives have demonstrated an affinity for DNA through mixed intercalative and groove binding interactions. Intercalation involves the insertion of a planar aromatic part of the molecule between the base pairs of the DNA double helix. This mode of binding is typically characterized by a significant drop in the peak current in cyclic voltammetry and changes in the UV-visible absorption spectrum of the compound upon addition of DNA. For example, in one study, the adducts of certain sulfonamide derivatives with DNA showed a decrease in peak current of up to 31.71%.